molecular formula C21H27NO4 B1668611 5,6-Dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin CAS No. 146728-52-1

5,6-Dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin

Cat. No. B1668611
M. Wt: 357.4 g/mol
InChI Key: JWRFCMVNMCTPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHF 1255 is a potential drug for treatment of heart failure.

Scientific Research Applications

Chiral Separation Techniques

Research has explored the chiral separation of 2-aminotetralin derivatives, including dimethoxy analogues like 5,6-Dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin. High-performance capillary electrophoresis using cyclodextrins as chiral selectors has been effective in achieving this separation, highlighting the compound's relevance in stereoisomer analysis (Castelnovo & Albanesi, 1995).

Dopamine Receptor Mechanisms

Studies have examined the effects of 2-aminotetralin derivatives on dopamine mechanisms, particularly in modulating behaviors like hyperactivity and stereotypy. These studies suggest that modifications in the structure of such compounds, including dimethoxy substitutions, can significantly influence their potency and behavioral outcomes (Costall, Naylor, Cannon, & Lee, 1977).

Pharmacokinetic Studies

The compound has been utilized in pharmacokinetic studies to understand its behavior in biological systems. Techniques like high-performance liquid chromatography with electrochemical detection have been applied for the quantitation of its stereoisomers in plasma (Rondelli, Mariotti, Acerbi, Redenti, Amari, & Ventura, 1993).

Hypotensive Properties

Research into substituted 2-aminotetralins, including those with dimethoxy substitutions, has revealed their potential in treating hypertension. These studies indicate a correlation between specific molecular substitutions and the antihypertensive efficacy of these compounds (Repke, Clark, Kluge, Muchowski, Strosberg, Lee, & Whiting, 1985).

Serotonin Receptor Agonism

A series of 2-(alkylamino)tetralins, including dimethoxy derivatives, have been prepared and tested as agonists for serotonin receptors. The structural modifications of these compounds significantly impact their receptor binding and agonistic properties (Arvidsson, Hacksell, Johansson, Nilsson, Lindberg, Sanchez, Wikström, Svensson, Hjorth, & Carlsson, 1984).

Biochemical and Neuropharmacological Applications

The biochemical and neuropharmacological implications of aminotetralin derivatives have been a focus in several studies. These compounds, including dimethoxy analogues, have been analyzed for their interactions with neurotransmitter systems and their potential application in treating various neurological and psychiatric conditions (Nichols, Brewster, Johnson, Oberlender, & Riggs, 1990).

properties

CAS RN

146728-52-1

Product Name

5,6-Dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

4-[2-[(5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-hydroxypropyl]phenol

InChI

InChI=1S/C21H27NO4/c1-13(20(24)14-4-8-17(23)9-5-14)22-16-7-10-18-15(12-16)6-11-19(25-2)21(18)26-3/h4-6,8-9,11,13,16,20,22-24H,7,10,12H2,1-3H3

InChI Key

JWRFCMVNMCTPJC-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=C(C=C1)O)O)NC2CCC3=C(C2)C=CC(=C3OC)OC

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NC2CCC3=C(C2)C=CC(=C3OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5,6-dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin
CHF 1255
CHF 1255, (2R*(R*(S*)))-(+-)
CHF 1255, 2R-(2R*(R*(S*)))
CHF 1255, 2R-(2R*(S*(R*)))
CHF 1255, 2S-(2R*(R*(S*)))
CHF 1255, 2S-(2R*(S*(R*)))
CHF-1255

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin
Reactant of Route 2
5,6-Dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin
Reactant of Route 3
5,6-Dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin
Reactant of Route 4
5,6-Dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin
Reactant of Route 5
5,6-Dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin
Reactant of Route 6
5,6-Dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin

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